(6-羧酰基吡啶-3-基)硼酸

描述

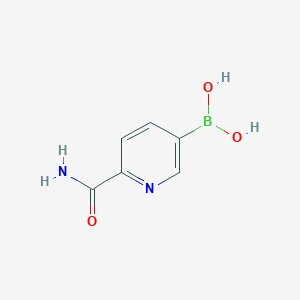

“(6-Carbamoylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BN2O3 and a molecular weight of 165.94200 . It is also known by the common name (6-Carbamoylpyridin-3-yl)boronic acid .

Synthesis Analysis

Boronic acids, including “(6-Carbamoylpyridin-3-yl)boronic acid”, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The synthesis of borinic acids often relies on these strategies, which have been used to build up borinic acids .Molecular Structure Analysis

The molecular structure of “(6-Carbamoylpyridin-3-yl)boronic acid” consists of 6 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 166.05500 .Chemical Reactions Analysis

Boronic acids, such as “(6-Carbamoylpyridin-3-yl)boronic acid”, are known for their role in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学研究应用

传感应用

硼酸,包括“(6-羧酰基吡啶-3-基)硼酸”,可以与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在各种传感应用中发挥作用 . 这些传感应用可以是均相分析或异相检测 .

生物标记

硼酸与二醇的关键相互作用使其能够应用于各个领域,包括生物标记 . 这可能涉及“(6-羧酰基吡啶-3-基)硼酸”。

蛋白质操作和修饰

硼酸在与蛋白质相互作用、操作和细胞标记方面取得了进展 . 这表明“(6-羧酰基吡啶-3-基)硼酸”有可能用于蛋白质操作和修饰。

分离技术

硼酸已应用于分离技术 . 鉴于其独特的结构,“(6-羧酰基吡啶-3-基)硼酸”有可能用于类似的应用。

治疗药物开发

硼酸已应用于治疗药物的开发 . 鉴于其独特的结构,“(6-羧酰基吡啶-3-基)硼酸”有可能以类似的方式使用。

交叉偶联反应

硼酸,一种有机硼烷化合物的亚类,用于交叉偶联反应 . 鉴于“(6-羧酰基吡啶-3-基)硼酸”是一种硼酸,它有可能用于类似的反应。

催化

硼酸也用于催化 . 这表明“(6-羧酰基吡啶-3-基)硼酸”有可能用于催化反应。

聚合物或光电子材料

硼酸用于开发聚合物或光电子材料 . 这表明“(6-羧酰基吡啶-3-基)硼酸”有可能用于开发此类材料。

作用机制

Target of Action

Boronic acids, including this compound, are generally known to interact with various biological targets, often through the formation of reversible covalent complexes .

Mode of Action

(6-Carbamoylpyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one attached to a boron atom and the other to a palladium atom. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (6-Carbamoylpyridin-3-yl)boronic acid participates, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which it is used.

Result of Action

The result of the action of (6-Carbamoylpyridin-3-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action of (6-Carbamoylpyridin-3-yl)boronic acid, like that of other boronic acids, is influenced by various environmental factors. For example, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, contributing to its broad applicability . The stability of (6-Carbamoylpyridin-3-yl)boronic acid and its reactivity in the Suzuki–Miyaura reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .

安全和危害

The safety data sheet for “(6-Carbamoylpyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water, respectively .

生化分析

Biochemical Properties

(6-Carbamoylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making (6-Carbamoylpyridin-3-yl)boronic acid a valuable tool in studying protease functions and developing protease inhibitors for therapeutic use .

Cellular Effects

In cellular contexts, (6-Carbamoylpyridin-3-yl)boronic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound’s impact on protease activity can modulate the degradation of signaling proteins, thereby affecting downstream signaling events .

Molecular Mechanism

The molecular mechanism of (6-Carbamoylpyridin-3-yl)boronic acid involves its binding to the active sites of target enzymes. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This covalent interaction inhibits the enzyme’s catalytic activity, preventing substrate processing. Additionally, (6-Carbamoylpyridin-3-yl)boronic acid can influence gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Carbamoylpyridin-3-yl)boronic acid have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that (6-Carbamoylpyridin-3-yl)boronic acid can maintain its inhibitory effects on proteases for several days, although gradual degradation may occur .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of (6-Carbamoylpyridin-3-yl)boronic acid vary with dosage. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as tissue damage and inflammation have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

(6-Carbamoylpyridin-3-yl)boronic acid is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, (6-Carbamoylpyridin-3-yl)boronic acid can alter metabolic flux and affect the levels of various metabolites .

Transport and Distribution

Within cells and tissues, (6-Carbamoylpyridin-3-yl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of (6-Carbamoylpyridin-3-yl)boronic acid is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to particular cellular compartments, such as the cytoplasm or nucleus. The localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in distinct subcellular environments .

属性

IUPAC Name |

(6-carbamoylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBJQMVPJJTDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727810 | |

| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164100-82-6 | |

| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)

![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)

![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)